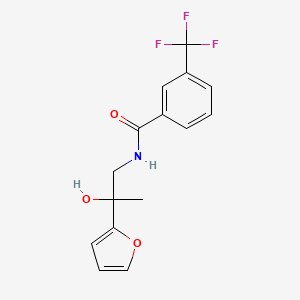![molecular formula C12H16ClNO2 B2918123 2-chloro-N-[(4-propoxyphenyl)methyl]acetamide CAS No. 81494-08-8](/img/structure/B2918123.png)
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 81494-08-8 . It has a molecular weight of 241.72 and its molecular formula is C12H16ClNO2 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” is 1S/C12H16ClNO2/c1-2-7-16-11-5-3-10 (4-6-11)9-14-12 (15)8-13/h3-6H,2,7-9H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” include a molecular weight of 241.71 , and it exists in a powder form . Unfortunately, the search results do not provide additional information such as melting point, boiling point, or density.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Antiviral Activity
A novel anilidoquinoline derivative related to the chemical structure of interest showed significant antiviral and antiapoptotic effects in vitro, presenting therapeutic efficacy in treating Japanese encephalitis. This compound facilitated a significant reduction in viral load and an increase in survival rates in infected mice, highlighting its potential for antiviral therapy (Ghosh et al., 2008).
Chemical Synthesis and Modification
Research on the synthesis of phenoxy amide derivatives, including those related to "2-chloro-N-[(4-propoxyphenyl)methyl]acetamide," has indicated the influence of solvent polarity on the chlorination process of phenoxy acetamide additives. This study provided insights into optimizing chlorination reactions for developing new chemical entities (Wang et al., 2011).
Molecular Interactions and Photovoltaic Efficiency
Benzothiazolinone acetamide analogs have been synthesized and studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic applications. Furthermore, their nonlinear optical (NLO) activity and interactions with biological targets, such as Cyclooxygenase 1 (COX1), were explored, indicating diverse applicability in both materials science and biochemistry (Mary et al., 2020).
Pesticide Development
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, have been characterized by X-ray powder diffraction. These new compounds offer insights into the development of more effective and safer pesticides, emphasizing the role of structural analysis in enhancing agricultural chemicals' efficacy and safety (Olszewska et al., 2009).
Safety And Hazards
The safety information for “2-chloro-N-[(4-propoxyphenyl)methyl]acetamide” indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDWKLDEDXLXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-propoxyphenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

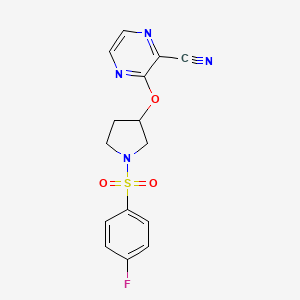

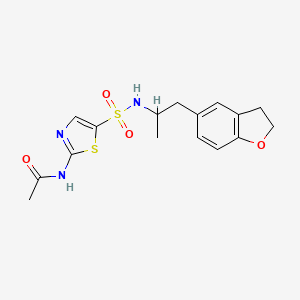
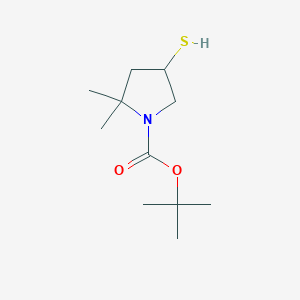
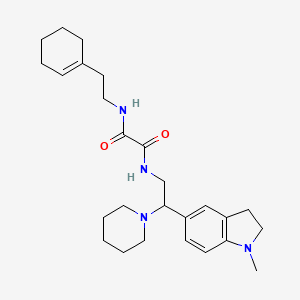
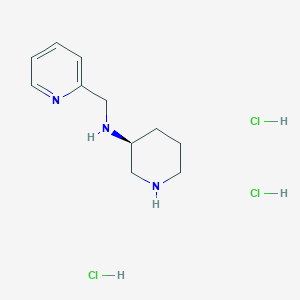
![2-(6-Chloropyridin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2918052.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)
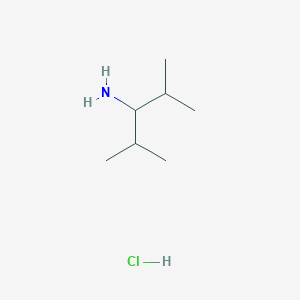
![2-[4-(Aminomethyl)phenyl]acetonitrile](/img/structure/B2918057.png)
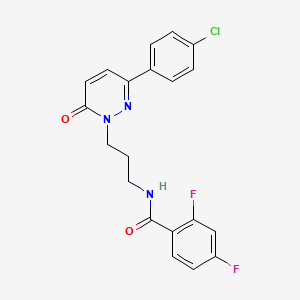
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)
